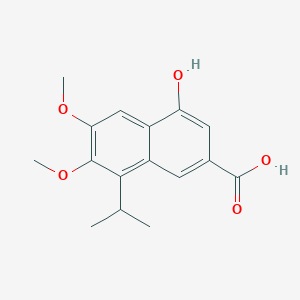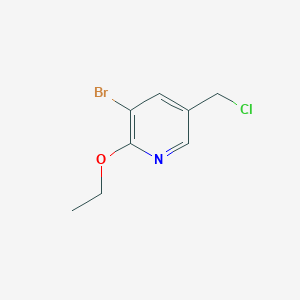
3-Bromo-5-(chloromethyl)-2-ethoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(chloromethyl)-2-ethoxypyridine is a halogenated pyridine derivative characterized by the presence of bromine, chlorine, and an ethoxy group on the pyridine ring
Synthetic Routes and Reaction Conditions:
Halogenation: The compound can be synthesized through the halogenation of 2-ethoxypyridine using bromine and chlorine sources under controlled conditions.
Substitution Reactions: Another method involves the substitution of appropriate halides on a pyridine ring with ethoxy and chloromethyl groups.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batch reactors where precise control over temperature, pressure, and reactant concentrations is maintained.
Continuous Flow Synthesis: Continuous flow reactors can also be employed to enhance production efficiency and ensure consistent product quality.
Types of Reactions:
Reduction: Reduction reactions can reduce the halogenated pyridine, potentially leading to the formation of less halogenated derivatives.
Substitution: Substitution reactions are common, where the halogen atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various carboxylic acids, aldehydes, and ketones can be formed.
Reduction Products: Less halogenated pyridines or even pyridine itself can be produced.
Substitution Products: A wide range of substituted pyridines with different functional groups.
Scientific Research Applications
3-Bromo-5-(chloromethyl)-2-ethoxypyridine is utilized in several scientific research areas:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Bromo-5-(chloromethyl)-2-ethoxypyridine exerts its effects depends on its specific application
Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites.
Interacting with DNA: The compound may intercalate with DNA, affecting gene expression and cellular functions.
Modulating Receptor Activity: It can act as a ligand for various receptors, influencing signaling pathways.
Comparison with Similar Compounds
3-Bromo-5-(chloromethyl)isoxazole: Similar in structure but differs in the heterocyclic ring.
3-Chloro-5-(chloromethyl)pyridine: Similar halogenation pattern but lacks the ethoxy group.
2-Ethoxypyridine: Lacks halogenation but shares the ethoxy group.
This comprehensive overview highlights the significance of 3-Bromo-5-(chloromethyl)-2-ethoxypyridine in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C8H9BrClNO |
|---|---|
Molecular Weight |
250.52 g/mol |
IUPAC Name |
3-bromo-5-(chloromethyl)-2-ethoxypyridine |
InChI |
InChI=1S/C8H9BrClNO/c1-2-12-8-7(9)3-6(4-10)5-11-8/h3,5H,2,4H2,1H3 |
InChI Key |
HDOXRQXIBKDSFC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=N1)CCl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


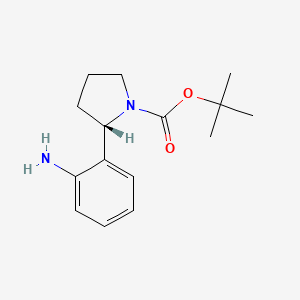
![1-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 5-hydroxy-, phenylmethyl ester](/img/structure/B15364760.png)

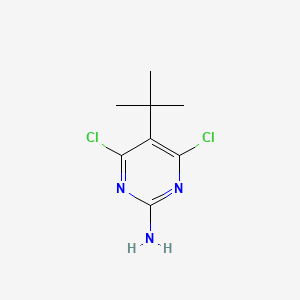
![Pyrazolo[1,5-a]pyridin-6-ylboronic acid](/img/structure/B15364771.png)
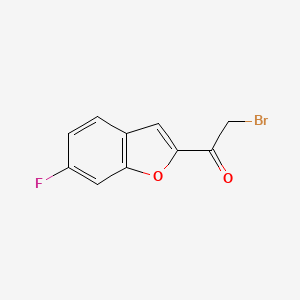
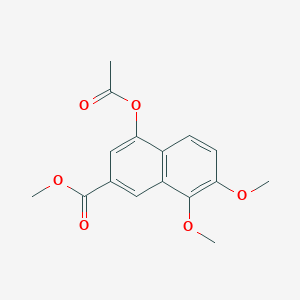
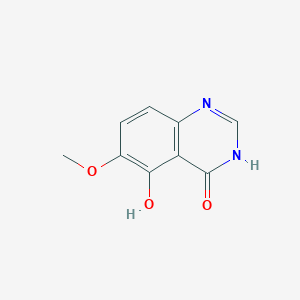
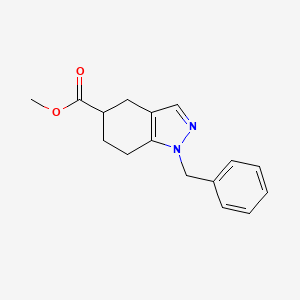
![7-Bromo-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B15364790.png)
![Diethyl {[4-(dimethylamino)phenyl]methyl}propanedioate](/img/structure/B15364811.png)

![tert-butyl ((5-bromo-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B15364825.png)
